5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine
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Overview
Description
5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Sulfonylation: The methanesulfonyl group can be added using methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Thiadiazole Ring: The thiadiazole ring can be formed by cyclization of appropriate precursors, such as hydrazine derivatives with carbon disulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Research: It is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiadiazole ring.
Uniqueness
5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine is unique due to its combined thiazole and thiadiazole rings, along with the methanesulfonyl group
Properties
CAS No. |
922505-46-2 |
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Molecular Formula |
C12H10N4O2S3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-[(4-phenyl-1,3-thiazol-2-yl)methylsulfonyl]-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C12H10N4O2S3/c13-11-15-12(20-16-11)21(17,18)7-10-14-9(6-19-10)8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,16) |
InChI Key |
AZIAOZFYUNQUNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CS(=O)(=O)C3=NC(=NS3)N |
Origin of Product |
United States |
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